Product packaging for Bdp-nac(Cat. No.:)

Bdp-nac

Cat. No.: B11933140
M. Wt: 411.4 g/mol
InChI Key: DWYXPNQQWSCJFO-OAHLLOKOSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Bdp-nac is a synthetic chemical compound provided for research applications. As a specialized reagent, it is designed for use in laboratory investigations to help scientists probe biological mechanisms and pathways. Researchers can utilize this compound in various in vitro assays to further their understanding of cellular processes. This product is strictly for research purposes and is not intended for diagnostic, therapeutic, or any personal use. All information and data regarding the specific applications and mechanism of action for this compound should be sourced from the scientific literature and the manufacturer's analytical documentation.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C18H26BNO5S2 B11933140 Bdp-nac

Properties

Molecular Formula

C18H26BNO5S2

Molecular Weight

411.4 g/mol

IUPAC Name

(2S)-2-acetamido-3-[[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyldisulfanyl]propanoic acid

InChI

InChI=1S/C18H26BNO5S2/c1-12(21)20-15(16(22)23)11-27-26-10-13-6-8-14(9-7-13)19-24-17(2,3)18(4,5)25-19/h6-9,15H,10-11H2,1-5H3,(H,20,21)(H,22,23)/t15-/m1/s1

InChI Key

DWYXPNQQWSCJFO-OAHLLOKOSA-N

Isomeric SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)CSSC[C@H](C(=O)O)NC(=O)C

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)CSSCC(C(=O)O)NC(=O)C

Origin of Product

United States

Synthetic Methodologies and Molecular Architecture of Bdp Nac

Synthetic Pathways to the BDP-NAC Scaffold

Strategic Incorporation of Boronic Acid Pinacol (B44631) Ester Functionality

The boronic acid pinacol ester (Bpin) functionality is strategically incorporated into the this compound structure as the ROS-responsive trigger. nih.gov Aryl boronic esters are known to be cleaved selectively in the presence of ROS, releasing biocompatible byproducts. nih.gov In the reported synthesis, a tolyl boronic acid is protected with pinacol in the presence of MgSO₄. nih.gov This step yields a tolyl-Bpin species which serves as a precursor for further functionalization. nih.gov

Integration of N-Acetylcysteine Moiety

The N-acetylcysteine (NAC) moiety is integrated into the this compound structure as the source of the persulfide payload (NAC-SSH). nih.gov N-acetylcysteine is an acetylated amino acid and a precursor to glutathione (B108866), known for its antioxidant properties. nih.govvinmec.com The integration typically involves forming a disulfide bond. In the reported synthesis, a Bpin-thiol intermediate is subjected to a disulfide exchange reaction with an activated NAC disulfide (NAC-pyDS) to yield the final this compound prodrug. nih.gov

Design Principles for Stimuli-Responsive Persulfide Release

The design of this compound is based on achieving stimuli-responsive release of the persulfide payload. researchgate.net This is primarily accomplished through the use of a self-immolative linker and the strategic placement of the ROS-sensitive Bpin group. nih.govnih.govresearchgate.net

Self-Immolative Linker Chemistry

This compound utilizes a self-immolative linker, specifically designed to undergo a 1,6-elimination reaction in water following the cleavage of the Bpin group. nih.govvt.edu This self-immolation process is triggered by the revelation of a phenolate (B1203915) species after the Bpin moiety is cleaved by ROS. nih.gov The 1,6-elimination then leads to the release of p-hydroxybenzyl alcohol as a byproduct and the desired NAC persulfide species. nih.govacs.org Self-immolative prodrugs offer a mechanism to stabilize precursors while allowing for trigger specificity. nih.govthieme-connect.com

Modular Synthesis Approaches for Structural Analogues

The this compound scaffold is designed with modularity in mind, allowing for the potential synthesis of structural analogues. nih.govnih.gov This modularity enables the tuning of both the input stimulus and the output persulfide species. nih.gov By modifying the trigger group or the persulfide-donating moiety, researchers can potentially create a library of persulfide donors responsive to different stimuli or releasing various persulfides, facilitating a deeper understanding of persulfide biology. nih.gov For instance, a derivative termed BDP-Fluor was synthesized, replacing the distal thiol with a coumarin-based fluorophore to probe the reactivity of the Bpin moiety. nih.gov

Detailed Research Findings

Studies have characterized the release of NAC-SSH from this compound in the presence of H₂O₂ using techniques such as LCMS and ¹H NMR spectroscopy. nih.govnih.govnih.gov LCMS analysis confirmed the conversion of this compound to NAC-SSH over time upon exposure to H₂O₂. nih.govnih.gov ¹H NMR spectroscopy has been used to monitor the kinetics of persulfide release and confirm the formation of p-hydroxybenzyl alcohol as a byproduct. nih.gov The half-life of this compound under specific conditions (DMSO-d₆/D₂O with excess H₂O₂) was calculated to be approximately 7.5 hours. nih.gov

Trigger specificity of this compound towards H₂O₂ has been evaluated using a pro-fluorophore analogue (BDP-Fluor), which showed a significant fluorescence increase in response to H₂O₂ compared to other potential triggers. nih.govvt.edunih.gov

Chemical Reactivity and Mechanistic Elucidation of Persulfide Generation from Bdp Nac

Trigger Specificity and Reaction Kinetics with Oxidative Species

The design of BDP-NAC incorporates a trigger mechanism that responds selectively to specific reactive oxygen species (ROS), enabling controlled release of its persulfide payload.

Selective Reactivity with Hydrogen Peroxide

This compound has demonstrated a notable selectivity towards hydrogen peroxide (H₂O₂) compared to other potential oxidative or nucleophilic triggers. nih.govnih.govnih.gov16streets.commims.comfishersci.ca This specificity is attributed to the presence of a para-positioned boronic acid pinacol (B44631) ester (Bpin) functionality within the this compound structure. nih.gov16streets.com The reaction of this Bpin group with H₂O₂ initiates the cascade that leads to persulfide release. 16streets.com Studies utilizing a structurally analogous fluorescent probe, termed BDP-fluor, have further supported this trigger specificity towards H₂O₂. nih.govresearchgate.net

Kinetic Analysis of Persulfide Release

The kinetics of persulfide release from this compound in the presence of H₂O₂ have been investigated using techniques such as Liquid Chromatography-Mass Spectrometry (LCMS) and ¹H Nuclear Magnetic Resonance (NMR) spectroscopy. 16streets.comfishersci.caresearchgate.net LCMS analysis has shown the conversion of this compound into NAC-SSH over time upon addition of H₂O₂. 16streets.comfishersci.ca In one study, near complete decomposition of this compound was observed within 2 hours in the presence of H₂O₂, with a corresponding increase in the peak attributed to NAC-SSH. fishersci.ca ¹H NMR spectroscopy has also been employed to monitor the reaction progress, providing insights into the kinetics of persulfide release and confirming the formation of reaction byproducts. 16streets.comresearchgate.net While specific rate constants for this compound are not extensively detailed in the provided information, the sustained release of NAC-SSH over the course of approximately 2 hours has been reported. nih.gov16streets.comfishersci.ca

Detailed Mechanism of N-Acetylcysteine Persulfide (NAC-SSH) Formation

The generation of NAC-SSH from this compound proceeds through a well-defined chemical pathway involving a self-immolative linker.

The 1,6-Benzyl Elimination Reaction Pathway

The core mechanism of NAC-SSH release from this compound is a 1,6-benzyl elimination reaction, often referred to as a self-immolation process. nih.gov16streets.comresearchgate.net This reaction is triggered by the initial selective oxidation of the aryl boronic acid pinacol ester moiety by H₂O₂. 16streets.com Cleavage of the Bpin group by H₂O₂ yields the corresponding phenol. 16streets.com The resulting phenolate (B1203915) then undergoes a 1,6-elimination, facilitated by the benzyl (B1604629) linker, which liberates the NAC persulfide species and a stable byproduct. 16streets.com This self-immolative design ensures that the release of the persulfide is a consequence of the specific trigger event. nih.gov16streets.com

Advanced Spectroscopic and Chromatographic Characterization Techniques for Bdp Nac and Its Derivatives

Liquid Chromatography-Mass Spectrometry (LC-MS) for Product Identification and Kinetic Monitoring

Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful analytical technique utilized for the identification of products and the monitoring of reaction kinetics involving BDP-NAC and its derivatives. LC-MS combines the separation capabilities of liquid chromatography with the mass analysis capabilities of mass spectrometry, allowing for the separation of complex mixtures and the detection and identification of individual components based on their mass-to-charge ratio. chromatographyonline.com This technique is valuable for analyzing reaction mixtures to identify the expected products, such as NAC-SSH and 4-hydroxybenzyl alcohol, upon the reaction of this compound with H₂O₂. nih.gov

LC-MS can also be employed for kinetic monitoring by measuring the concentrations of reactants and products over time. By tracking the disappearance of this compound and the appearance of its reaction products, researchers can gain insights into the rate and efficiency of the H₂O₂-triggered release of persulfide. LC-MS methods, including those utilizing polarity switching and multiple reaction monitoring (MRM), have been developed for the rapid detection and characterization of N-acetyl-L-cysteine (NAC) conjugates, which is relevant given that this compound is a derivative involving NAC. nih.gov These methods can selectively detect NAC conjugates and acquire detailed mass spectra for structural characterization. nih.gov

LC-MS is also used in the analysis of degradation products of related compounds, highlighting its utility in stability studies and the identification of impurities. researchgate.net The sensitivity and specificity of LC-MS make it a suitable technique for analyzing low concentrations of analytes in complex matrices. nih.govresearchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy for Mechanistic Insights and Structural Confirmation

Nuclear Magnetic Resonance (NMR) spectroscopy is a crucial technique for obtaining detailed structural information and gaining mechanistic insights into the reactions of this compound and its derivatives. nih.govirbm.combruker.com NMR provides information about the arrangement of atoms within a molecule by exploiting the magnetic properties of atomic nuclei. solubilityofthings.comfiveable.me

For this compound, NMR spectroscopy can be used to confirm its chemical structure after synthesis. nih.gov By analyzing the characteristic signals in the NMR spectrum (such as proton NMR or carbon-13 NMR), researchers can verify the presence and connectivity of different functional groups and confirm that the desired compound has been formed. researchgate.netnih.gov

Beyond structural confirmation, NMR spectroscopy is invaluable for studying the reaction mechanism of B₂DP-NAC with H₂O₂. nih.govbruker.com Real-time NMR monitoring of the reaction mixture can provide direct evidence for the transformation of this compound into its products. nih.govbruker.com Changes in the NMR signals over time can reveal the formation and consumption of intermediates, helping to elucidate the step-by-step process of the H₂O₂-triggered release of NAC-SSH. nih.govbruker.com This provides detailed mechanistic insights that are difficult to obtain with other techniques. bruker.com NMR can also be used to monitor the conversion of related compounds in response to H₂O₂, further demonstrating its utility in understanding the reactivity of this compound systems. nih.gov

NMR spectroscopy is a powerful tool for structural analysis and confirming the identity of synthesized compounds and their degradation products. researchgate.netrsc.org

Fluorescence Spectroscopy for Real-Time Monitoring and Trigger Specificity Assessment (e.g., BDP-fluor)

Fluorescence spectroscopy is a highly sensitive technique employed for the real-time monitoring of reactions and the assessment of trigger specificity for fluorescent BDP derivatives, such as BDP-fluor. nih.govnih.govrsc.org This technique measures the fluorescence emitted by a molecule after it absorbs light. fiveable.me

BDP-fluor is a profluorophore based on a BODIPY dye that is utilized to evaluate the trigger specificity of this compound. nih.govnih.gov BDP-fluor is designed to exhibit a change in fluorescence properties upon reaction with a specific trigger, in this case, H₂O₂ or related reactive species. nih.govnih.gov Studies have shown that BDP-fluor can display a significant fluorescence turn-on in response to H₂O₂, while showing only a minor response to other common oxidants and biological reductants. nih.gov This demonstrates the specificity of the boronic acid ester trigger incorporated in this compound and BDP-fluor towards H₂O₂. nih.govnih.gov

Fluorescence spectroscopy allows for the continuous monitoring of fluorescence intensity or spectral shifts in real-time as the reaction between the fluorescent probe (like BDP-fluor) and the trigger (H₂O₂) progresses. nih.govrsc.org This provides dynamic information about the reaction kinetics and the rate of fluorescence change, which correlates with the release of the active species or the transformation of the probe. rsc.org The high sensitivity of fluorescence spectroscopy makes it particularly useful for detecting low concentrations of fluorescent products or probes in biological systems. rsc.org

BODIPY dyes, like the core structure in BDP-fluor, are known for their favorable photophysical properties, including high extinction coefficients and high fluorescence quantum yields, which contribute to their brightness and suitability for fluorescence-based applications. broadpharm.comlumiprobe.comacs.orglumiprobe.com

Other Relevant Spectroscopic and Analytical Methodologies for Complex Characterization

Beyond LC-MS, NMR, and fluorescence spectroscopy, other analytical methodologies are relevant for the comprehensive characterization of this compound and its derivatives. These techniques can provide complementary information about the compounds' properties, purity, and behavior in different environments.

Ultraviolet-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy measures the absorption of light in the ultraviolet and visible regions of the spectrum. solubilityofthings.comfiveable.me This technique can be used to quantify the concentration of this compound or its derivatives if they have characteristic absorption bands in this region. fiveable.me UV-Vis spectroscopy is also useful for monitoring reactions that involve changes in chromophores. fiveable.me

Infrared (IR) Spectroscopy: IR spectroscopy provides information about the vibrational modes of molecules, which can help identify the functional groups present in this compound and its derivatives. solubilityofthings.comfiveable.menih.gov This technique is valuable for confirming the presence of specific bonds and functional groups within the molecule. nih.gov

Mass Spectrometry (MS): While often coupled with chromatography (LC-MS), mass spectrometry can also be used as a standalone technique or coupled with other separation methods for determining the molecular weight of this compound and its fragments. solubilityofthings.comfiveable.me High-resolution MS can provide accurate mass measurements, which are essential for confirming the elemental composition of the compound. chromatographyonline.com MS/MS (tandem mass spectrometry) can be used to fragment the molecule and obtain structural information based on the fragmentation pattern. chromatographyonline.comnih.gov

Raman Spectroscopy: Raman spectroscopy is another vibrational spectroscopic technique that provides complementary information to IR spectroscopy. solubilityofthings.comfiveable.me It is based on the inelastic scattering of light and can be used for the non-destructive analysis of molecular vibrations. solubilityofthings.com

These and other analytical techniques, such as X-ray spectroscopy for elemental analysis or structural information on solid forms, contribute to a thorough understanding of the chemical and physical properties of this compound and its derivatives. nih.gov

Research Applications of Bdp Nac in Chemical Biology and Redox Signaling

Utilization as a Chemical Tool for Studying Endogenous Persulfide Dynamics

Endogenous persulfides (R-SSH), similar to hydrogen sulfide (B99878) (H₂S), are increasingly recognized as crucial components in sulfur-mediated redox cycles and potential signaling molecules. However, studying their precise biological roles has been challenging due to the lack of tools that can selectively deliver discrete persulfide species. BDP-NAC addresses this challenge by acting as a redox-responsive, self-immolative persulfide donor. nih.govnih.gov

The mechanism involves an aryl boronic ester moiety that is selectively triggered by H₂O₂. nih.gov Upon reaction with H₂O₂, this compound undergoes a self-immolation process, leading to the sustained release of NAC-SSH. nih.govnih.gov This controlled release allows researchers to elevate intracellular persulfide levels and observe the downstream effects, providing insights into how cells handle and respond to these reactive sulfur species. mdpi.comresearchgate.net

Studies utilizing this compound have demonstrated its ability to release NAC-SSH over approximately 2 hours when exposed to H₂O₂. nih.govnih.gov This sustained release profile is advantageous for mimicking physiological conditions or studying prolonged cellular responses compared to instantaneous persulfide donors. By using this compound, researchers can investigate the impact of localized or temporally controlled increases in persulfide concentrations on various cellular processes. nih.gov

Furthermore, the design of this compound, which releases NAC-SSH and a non-toxic byproduct (4-hydroxybenzyl alcohol), offers an advantage over some earlier persulfide donors that could generate harmful quinone compounds. acs.org This clean release profile is important for minimizing confounding effects in biological experiments.

Probing Reactive Oxygen Species-Mediated Cellular Processes

Reactive Oxygen Species (ROS), such as superoxide (B77818) anion (O₂•⁻) and hydrogen peroxide (H₂O₂), are involved in a wide range of cellular functions, but their overproduction can lead to oxidative stress and cellular damage. mdpi.comnih.gov this compound's selective responsiveness to H₂O₂ makes it a valuable tool for probing ROS-mediated cellular processes and the interplay between ROS and persulfides. nih.govnih.gov

By exposing cells to H₂O₂ in the presence of this compound, researchers can investigate how the controlled release of NAC-SSH influences the cellular response to oxidative stress. Studies have shown that this compound can mitigate the deleterious effects of a highly oxidative environment in cultured cells. nih.govnih.gov For instance, exposure of H9C2 cardiomyocytes to H₂O₂ resulted in decreased cell viability, but simultaneous treatment with this compound showed a dose-dependent increase in cell viability. nih.gov

This protective effect is attributed to the release of NAC-SSH, which is believed to possess greater reducing potential than its corresponding thiol (NAC) and H₂S. nih.gov This suggests that persulfides released by this compound may directly reduce H₂O₂ or upregulate antioxidant pathways mediated by persulfide signaling. nih.gov Comparative studies have indicated that this compound can be more effective in rescuing cells from oxidative stress than common H₂S donors like sodium sulfide (Na₂S) and GYY4137. nih.govnih.gov

Investigation of Sulfur-Mediated Redox Cycles and Homeostasis Mechanisms

By providing a controlled source of persulfides, this compound allows researchers to explore how these species interact with other components of the redox network. The observation that this compound is more effective than some H₂S donors in protecting cells against oxidative stress suggests that persulfides may have distinct or more potent roles in regulating cellular redox balance compared to H₂S. nih.gov

The use of this compound, alongside other persulfide donors with different triggering mechanisms, contributes to a broader understanding of the biological functions of reactive sulfur species. mdpi.comnih.gov These tools enable the study of how persulfides are involved in processes such as protein persulfidation, which is considered a reversible post-translational modification with regulatory and protective roles. nih.govportlandpress.comnsf.gov

Research with this compound supports the idea that persulfides can act as important antioxidants inside cells, protecting them from oxidative stress. mdpi.comresearchgate.net By studying the cellular responses to the persulfides released by this compound, researchers can gain deeper insights into the specific pathways and mechanisms through which these sulfur species contribute to maintaining cellular health and responding to oxidative challenges. nih.govmdpi.com

Structure Activity Relationship Sar Studies and Rational Design of Bdp Nac Analogues

Impact of Structural Modifications on Trigger Selectivity

BDP-NAC is designed as a reactive oxygen species (ROS)-responsive persulfide donor, exhibiting selectivity towards hydrogen peroxide (H₂O₂) over other potential oxidative or nucleophilic triggers nih.govfishersci.atwikipedia.org. This selectivity is primarily attributed to the presence of the aryl boronic acid pinacol (B44631) ester (Bpin) functional group in its structure wikipedia.org. The cleavage of this Bpin moiety by H₂O₂ initiates a self-immolative cascade, leading to the release of N-acetyl cysteine persulfide (NAC-SSH) wikipedia.org.

Research into structural analogues has highlighted the critical role of the triggering group in determining selectivity. For instance, NDP-NAC, a related persulfide donor, is designed to be responsive to bacterial nitroreductase due to the incorporation of a nitro group that undergoes reduction to initiate the release mechanism nih.govnih.gov. This contrasts with this compound's H₂O₂ sensitivity conferred by the Bpin group, demonstrating how altering this specific structural component dictates the biological trigger wikipedia.org. Control compounds lacking the Bpin trigger or the disulfide linkage have shown significantly reduced efficacy in mitigating oxidative stress, further emphasizing the importance of these structural elements for triggered persulfide release and subsequent activity fishersci.at.

Influence of Molecular Design on Persulfide Release Kinetics and Sustained Delivery Profiles

The molecular design of this compound influences the kinetics and profile of persulfide release. Following the H₂O₂-mediated cleavage of the Bpin group, this compound undergoes a 1,6-elimination process, resulting in the sustained release of NAC-SSH wikipedia.org. Studies have shown that this compound provides sustained persulfide release over the course of approximately 2 hours nih.govfishersci.atwikipedia.org.

Investigations into analogous structures have revealed that modifications can tune release kinetics. For example, studies with precursors containing different silyl (B83357) groups demonstrated that O-trimethylsilyl (OTMS) groups led to efficient persulfide release over a range of pH values, while O-triethylsilyl (OTES) groups resulted in a much slower release rate nih.gov. This indicates that the nature of the protecting or triggering group, and its influence on the subsequent elimination or decomposition, plays a significant role in controlling the rate and duration of persulfide delivery. The half-life of NDP-NAC, triggered by nitroreductase, was reported as 1.5 hours under specific conditions, further illustrating how the trigger mechanism inherent in the molecular design impacts release kinetics nih.govnih.gov.

Comparative Analysis with Other Small Molecule and Macromolecular Persulfide Donors

This compound represents a class of small-molecule persulfide donors designed for triggered release. Its performance has been compared to other established sulfur donors, particularly those releasing hydrogen sulfide (B99878) (H₂S). In cellular models of oxidative stress, this compound demonstrated superior efficacy in mitigating the effects of a highly oxidative environment compared to common H₂S donors such as sodium sulfide (Na₂S), a fast-releasing donor, and GYY4137, a slow-releasing H₂S donor nih.govfishersci.atwikipedia.org. This suggests that the sustained release of a discrete persulfide species like NAC-SSH, as facilitated by this compound, may offer distinct advantages over the direct or slower release of H₂S in certain biological contexts nih.gov.

Theoretical and Computational Approaches Complementing Bdp Nac Research

Computational Modeling of Reaction Pathways and Transition States

Computational modeling plays a crucial role in understanding complex chemical reactions by mapping out potential energy surfaces, identifying stable intermediates, and locating transition states that represent the highest energy points along a reaction pathway cardiff.ac.ukresearchgate.net. Techniques such as Density Functional Theory (DFT) calculations are commonly employed to determine the energetics and geometries of these critical points researchgate.netresearchgate.net. Transition state search algorithms and reaction path sampling methods allow researchers to explore the minimum energy paths connecting reactants and products cardiff.ac.uk.

For BDP-NAC, computational modeling could provide valuable insights into the molecular mechanism of its ROS-triggered decomposition and persulfide release. Specifically, these methods could be used to:

Elucidate the initial reaction step: Model the interaction between this compound and the triggering ROS (e.g., H₂O₂), identifying the initial site of attack and the subsequent bond rearrangements.

Characterize transition states: Determine the structures and energies of the transition states involved in the self-immolation process. This information is critical for understanding the energy barrier of the reaction and predicting its rate.

Map the complete reaction pathway: Trace the series of chemical transformations from the intact this compound molecule in the presence of ROS through various intermediates to the final released persulfide of NAC and the byproduct(s).

Assess the influence of the local environment: Investigate how solvent effects or interactions with biological molecules might influence the reaction pathway and kinetics.

While general computational approaches for studying reaction pathways and transition states are well-established cardiff.ac.ukresearchgate.netresearchgate.netnih.gov, detailed published computational studies specifically focused on the reaction mechanism and transition states of the this compound persulfide donor's release are not extensively available within the scope of the provided search results. However, the principles and methodologies used in computational studies of other reaction systems, such as those involving photoremovable protecting groups or enzymatic reactions, are directly applicable researchgate.netresearchgate.net. For instance, DFT calculations have been used to assign transient intermediates and study reaction paths in other contexts researchgate.net. The computational challenge of finding transition states and optimizing reaction paths is an active area of research, with methods being developed to improve efficiency and accuracy nih.gov. Applying these computational techniques to this compound would provide a detailed molecular understanding of its activation and release mechanism.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Optimized Donor Design

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to build predictive models that relate the chemical structure of compounds to their biological or chemical activity. By analyzing a series of compounds with varying structures and measured activities, QSAR models can identify key structural features that influence activity and predict the properties of new, untested compounds. This approach is widely used in drug discovery and chemical design to optimize the properties of lead compounds.

For this compound, QSAR modeling could be a powerful tool for designing improved persulfide donors with tailored properties. Potential applications include:

Optimizing ROS selectivity: Develop QSAR models to understand how structural modifications to the BDP moiety or the linker influence the donor's selectivity towards specific ROS, such as H₂O₂ over other reactive species.

Tuning release kinetics: Build models to correlate structural features with the rate of persulfide release, allowing for the design of donors with desired release profiles (e.g., faster or slower release).

Modulating chemical stability: Investigate the structural factors that affect the stability of the this compound molecule in the absence of the trigger, helping to design compounds with appropriate shelf life and minimized premature release.

Guiding structural modifications: Identify specific functional groups or structural motifs that enhance or diminish the desired donor properties, guiding the synthesis of new this compound analogs.

QSAR models typically involve calculating molecular descriptors that capture various aspects of chemical structure, such as electronic, steric, and hydrophobic properties. These descriptors are then correlated with the measured activity data using statistical methods. Various QSAR methodologies exist, including 2D-QSAR and 3D-QSAR, with the latter considering the three-dimensional arrangement of atoms and their interactions. Atom-based 3D-QSAR models, for example, can provide visual representations (contour maps) highlighting regions in space where specific molecular features (e.g., hydrogen bond donors, hydrophobic groups) are predicted to positively or negatively impact activity.

Q & A

Q. How to manage collaborative, multi-institutional research on this compound?

  • Methodological Answer :
  • Define roles using a task matrix (e.g., Lab A handles synthesis, Lab B conducts bioassays) and establish shared data management protocols .
  • Use version-control tools (e.g., GitHub) for collaborative writing and data analysis .
  • Address ethical and logistical challenges (e.g., cross-border material transfer agreements) proactively .

Key Considerations for this compound Research

  • Data Quality : Validate analytical methods (e.g., calibration curves for HPLC) and report detection limits .
  • Transparency : Pre-register study protocols on platforms like ClinicalTrials.gov or OSF to mitigate bias .
  • Interdisciplinary Collaboration : Engage chemists, biologists, and data scientists to address complex questions (e.g., structure-activity relationships) .

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